1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(3-Chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a 3-chlorophenyl group and a 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl moiety. The compound’s structure features a central urea linkage (-NH-CO-NH-) connecting two aromatic systems: a 3-chlorophenyl ring and a pyrrolidinone ring substituted with a 4-methylphenyl group.
Crystallographic analysis of such compounds often employs programs like SHELX, which is widely used for small-molecule refinement and structure solution. The pyrrolidinone ring introduces conformational rigidity, while the 4-methylphenyl substituent may influence solubility and steric interactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-5-7-16(8-6-12)22-11-15(10-17(22)23)21-18(24)20-14-4-2-3-13(19)9-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQKSAIIZOUCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a chlorophenyl group, a pyrrolidine moiety, and a urea functional group, making it an interesting candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 946299-84-9 |
| Molecular Weight | 373.8 g/mol |
| Molecular Formula | C19H20ClN3O2 |
Synthesis
The synthesis of this compound typically involves the reaction of a chlorobenzylamine derivative with a pyrrolidine-based urea precursor. Common methods include using solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to optimize yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrolidine derivatives possess moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl group enhances these properties.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. In vitro assays demonstrated that certain derivatives showed strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions related to excessive urease activity, such as urinary tract infections.
Anticancer Activity
Preliminary studies have indicated that compounds with similar structural motifs may exhibit anticancer properties. For example, derivatives featuring the pyrrolidine core have been associated with antitumor activity against various cancer cell lines . Further investigations are needed to elucidate the specific mechanisms through which these compounds exert their effects.
Case Study 1: Antimicrobial Screening
In a study evaluating the antibacterial efficacy of synthesized pyrrolidine derivatives, several compounds were tested against multiple bacterial strains. The results indicated that certain derivatives showed promising activity, with one compound achieving an IC50 value of 2.14 µM against Bacillus subtilis, highlighting the potential of these compounds in developing new antibiotics .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of pyrrolidine-based ureas. The study reported that specific derivatives exhibited strong inhibition of urease, making them candidates for further development as therapeutic agents targeting urease-related diseases .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, including enzymes and receptors. The binding affinity and specificity towards these targets are crucial for its therapeutic efficacy. Further research is required to map out these interactions in detail.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s pyrrolidinone group introduces a heterocyclic system absent in simpler diarylureas (e.g., 6f–6h). This moiety likely enhances rigidity and may alter binding affinity in biological systems compared to planar aryl groups.
- The steric bulk of the pyrrolidinone group in the target compound may reduce reaction efficiency.
- Molecular Weight : The target compound’s higher molecular weight (372.84 g/mol) compared to 6f–6h (272.0–322.1 g/mol) suggests differences in pharmacokinetic properties, such as bioavailability or membrane permeability.
Conformational and Electronic Differences
- Rigidity vs. In contrast, diarylureas like 6f–6h have freely rotating aryl rings, which may adopt multiple conformations.
- Electronic Effects: The 3-chlorophenyl group in the target compound is electron-withdrawing, similar to substituents in 6g (3,4-dichlorophenyl) and 6h (trifluoromethoxy). However, the 4-methylphenyl group on the pyrrolidinone ring is electron-donating, creating a unique electronic profile that may modulate reactivity or intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
